molecular formula C15H17F3N4O2 B1405663 1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid CAS No. 1308649-27-5

1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid

Cat. No. B1405663
M. Wt: 342.32 g/mol
InChI Key: KWJDYDYWFGGKQA-UHFFFAOYSA-N
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Description

The compound “1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid” is a pyrazolopyridine . It’s a structural motif found in various active agrochemical and pharmaceutical ingredients . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular formula of this compound is C9H8F3N3O . The structure of this compound is thought to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 231.06194637 g/mol . The topological polar surface area is 46.9 Ų . The compound is considered to have a complexity of 352 .

Scientific Research Applications

Synthesis and Antioxidant Evaluation

1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with antioxidant properties. Gouda (2012) synthesized various imidazolopyrazole and imidazolopyrimidine derivatives using this compound, some of which exhibited promising antioxidant activities, demonstrating its utility in developing novel antioxidants (Gouda, 2012).

Synthesis of Novel Isoxazolines and Isoxazoles

Rahmouni et al. (2014) demonstrated the use of this compound in the synthesis of novel isoxazolines and isoxazoles. They prepared derivatives through cycloaddition, underlining the compound's versatility in creating diverse heterocyclic structures (Rahmouni et al., 2014).

Cancer Treatment Potential

This compound has also been investigated for its potential in cancer treatment. A study by ロバート ヘンリー,ジェームズ (2006) identified a derivative of this compound as an Aurora kinase inhibitor, indicating its possible use in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Library of Fused Pyridine-4-Carboxylic Acids

Volochnyuk et al. (2010) used this compound in creating a library of fused pyridine-4-carboxylic acids. Their work emphasizes the compound’s role in advancing combinatorial chemistry for diverse applications (Volochnyuk et al., 2010).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) showcased the use of this compound in synthesizing new polyheterocyclic ring systems. Their work contributes to the development of structurally diverse heterocyclic compounds with potential biological activities (Abdel‐Latif et al., 2019).

Antiviral Activity

Bernardino et al. (2007) synthesized derivatives of this compound to investigate their antiviral activity, particularly against Herpes simplex virus, demonstrating its potential in antiviral drug development (Bernardino et al., 2007).

Future Directions

The future directions for this compound involve its continued use and exploration in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDYDYWFGGKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
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1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid

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